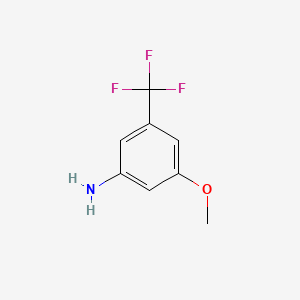

3-Methoxy-5-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFGJEYZCUWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188453 | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-55-3 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

3-Methoxy-5-(trifluoromethyl)aniline, identified by CAS number 349-55-3, is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on the aniline ring. This unique combination of functional groups imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, rendering this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, outlines standardized protocols for their determination, and details essential safety and handling procedures.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 349-55-3 | [1][3][4][5] |

| Molecular Formula | C₈H₈F₃NO | [1][4][5] |

| Molecular Weight | 191.15 g/mol | [1][3][4][5] |

| Synonyms | 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine | [1][3][4] |

| InChI Key | VTFGJEYZCUWSAM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COc1cc(N)cc(c1)C(F)(F)F | [3] |

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application in synthesis and formulation. This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1][4]

Table of Physical Properties:

| Property | Value | Notes |

| Appearance | Light yellow to brown powder/crystal | [1][4] |

| Melting Point | 50-54 °C | A range indicates typical purity for commercial grades.[1] Sigma-Aldrich reports 50-52 °C (lit.).[3][6] |

| Boiling Point | 242.0 ± 40.0 °C | Predicted value.[7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| pKa | 2.95 ± 0.10 | Predicted value, indicating weak basicity of the aniline nitrogen.[7] |

| Density | 1.280 ± 0.06 g/cm³ | Predicted value.[7] |

| Solubility | Soluble in various organic solvents. | The trifluoromethyl group enhances solubility in organic media.[1] Specific quantitative data is not readily available. |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available in the search results, typical spectral characteristics can be inferred from its structure. Authoritative spectral data can often be found in databases like ChemicalBook.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (which would show coupling to fluorine).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, strong signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.

-

IR (Infrared) Spectroscopy: Key absorption bands would be present corresponding to N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.15 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups like -CH₃ or -CF₃.

Experimental Protocols for Property Determination

The following sections describe standardized, self-validating methodologies for determining key physical properties.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range of 1-2°C, whereas impurities typically depress and broaden this range.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of about 3 mm.[9][11]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[9]

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to no more than 2°C per minute.[9]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: For a self-validating system, repeat the measurement at least twice with fresh samples. Consistent values should be obtained.[12] If the identity of the compound is known, a mixed melting point determination with an authentic sample can be performed; no depression in the melting point confirms the compound's identity.[9]

Purity and Analysis by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture based on their polarity.[13][14] It is highly effective for analyzing small organic molecules like this compound.[15] The principle relies on a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16] Hydrophobic molecules, like the analyte, interact more strongly with the stationary phase and thus have longer retention times.[16]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[16] The ratio of organic to aqueous phase is a critical parameter for achieving good separation.[17]

-

Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small, precise volume of the prepared sample solution into the HPLC system.

-

Chromatographic Run: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

-

Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.

-

Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

The workflow for this analysis can be visualized as follows:

Caption: Workflow for Purity Analysis by RP-HPLC.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound to ensure laboratory safety.

Hazard Classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][18]

-

Skin Irritation: Causes skin irritation (Skin Irrit. 2).[3][18]

-

Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[3][18]

-

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[3][18]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[19][20] Ensure eyewash stations and safety showers are readily accessible.[19][21]

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[3][19]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][19]

-

Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3][20]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][22]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19][22]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical aid.[19][22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[19][22]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[19][20]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

-

Recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible substances such as strong oxidizing agents.[4][22]

Applications in Research and Development

This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing various therapeutic agents, including spleen tyrosine kinase (Syk) inhibitors, which are investigated for treating inflammatory diseases and certain cancers.[6] The trifluoromethyl group often enhances the bioactivity and selectivity of the final drug molecule.[1]

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

-

Dye Chemistry: The compound is also explored as an intermediate for creating various dyes and pigments.[1]

References

-

Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

-

Determination of Melting Point. Wired Chemist. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

This compound Safety Data Sheet. Georganics. [Link]

-

Experiment (1) Determination of Melting Points. ResearchGate. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Vdocuments. [Link]

-

This compound - High purity. Georganics. [Link]

-

This compound Safety Data Sheet. TCI AMERICA - Spectrum Chemical. [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

-

Reversed-phase chromatography. Wikipedia. [Link]

-

Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 349-55-3 | FM70659 [biosynth.com]

- 3. This compound 99 349-55-3 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 349-55-3 [chemicalbook.com]

- 7. This compound CAS#: 349-55-3 [m.chemicalbook.com]

- 8. This compound(349-55-3) MS [m.chemicalbook.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. One moment, please... [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. This compound - High purity | EN [georganics.sk]

- 19. georganics.sk [georganics.sk]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. southwest.tn.edu [southwest.tn.edu]

3-Methoxy-5-(trifluoromethyl)aniline chemical structure and CAS number

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a critical building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core attributes, synthesis, and applications, grounding all claims in authoritative data.

Core Chemical Identity and Structure

This compound, also known by its synonym 3-Amino-5-methoxybenzotrifluoride, is an aromatic amine featuring both an electron-donating methoxy group (-OCH3) and a potent electron-withdrawing trifluoromethyl group (-CF3) on the benzene ring.[1] This unique electronic arrangement makes it a highly valuable and versatile intermediate in organic synthesis.

The chemical structure is defined by an aniline core with the methoxy and trifluoromethyl substituents positioned at the 3 and 5 positions relative to the amino group, respectively.

Chemical Structure:

The CAS Number for this compound is 349-55-3 .[1][2][3][4]

Data Summary Table: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 349-55-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈F₃NO | [1][4] |

| Molecular Weight | 191.15 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine | [2][3] |

| InChI Key | VTFGJEYZCUWSAM-UHFFFAOYSA-N | [2][4] |

| SMILES | COc1cc(N)cc(c1)C(F)(F)F | [2] |

| EC Number | 206-487-8 | [2][6] |

| PubChem ID | 605671 | [1][4] |

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a light yellow to brown crystalline powder.[1] Its properties are significantly influenced by the trifluoromethyl group, which increases lipophilicity.[1][7]

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 50-54 °C | [1][2][8][9] |

| Flash Point | 113 °C (closed cup) | [2][3] |

| Purity | ≥98% (GC) | [1] |

While specific spectroscopic data is not provided in the search results, standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry would be used to confirm the identity and purity of the compound. The spectra would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the trifluoromethyl group.

The Trifluoromethylaniline Moiety in Drug Discovery & Development

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[7][10] This group imparts several advantageous properties, making this compound a sought-after intermediate.

Core Mechanistic Advantages:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[7] This often leads to an increased in-vivo half-life and improved bioavailability of the final drug product.

-

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[1][7] This property is crucial for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier, which is particularly relevant for drugs targeting neurological disorders.[1][7]

-

Modulation of pKa : As a strong electron-withdrawing group, the -CF3 moiety lowers the pKa of the aniline nitrogen. This modification can be critical for optimizing the ionization state of a drug at physiological pH, thereby influencing its receptor binding affinity and solubility.

-

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic properties.[7] This allows for fine-tuning of a molecule's steric and electronic profile to optimize its interaction with a biological target.

Due to these attributes, this compound serves as a key building block in the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals like herbicides and fungicides.[1][11]

Synthesis Protocol: Catalytic Reduction of a Nitroarene Precursor

A common and efficient method for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroarene. This protocol outlines a standard laboratory procedure for the synthesis of this compound from its nitro precursor. The rationale for this choice is the high yield and selectivity of the reaction and the commercial availability of the starting material.[12]

Starting Material : 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene Key Reagent : Palladium on activated carbon (10% Pd/C) Reducing Agent : Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate.

Experimental Workflow Diagram

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene (1.0 eq).

-

Solvent Addition : Dissolve the starting material in a suitable solvent, typically methanol or ethanol, to a concentration of approximately 0.1-0.5 M.

-

Catalyst Addition : Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol%. Causality Note: Pd/C is an excellent catalyst for the reduction of nitro groups to amines due to its high activity and ability to readily adsorb hydrogen gas. It is pyrophoric and should be handled with care, preferably under a blanket of inert gas like nitrogen or argon.

-

Hydrogenation : Seal the flask and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenation apparatus.

-

Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Catalyst Removal : Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Self-Validation Note: Complete removal of the heterogeneous catalyst is crucial to prevent contamination of the final product.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which is often a solid at this stage.

-

Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

-

Characterization : Dry the purified product under vacuum and characterize it by determining its melting point and acquiring spectroscopic data (NMR, MS) to confirm its identity and purity. The melting point should align with the literature value of 50-54 °C.[1]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications : Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3.[2][6]

-

Signal Word : Warning.[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[13][14]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13][14]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[13][14]

-

Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[13][14]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion : Rinse mouth with water. Call a poison control center or physician if you feel unwell.[13]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed.[14][15] Recommended storage temperature is between 2-8 °C for long-term stability.[1]

References

-

This compound Safety Data Sheet. Georganics. [Link]

-

This compound - High purity. Georganics. [Link]

-

This compound. The National Planetarium. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

-

3-methoxy-N-(trifluoromethyl)aniline. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 349-55-3 [sigmaaldrich.com]

- 3. This compound | 349-55-3 | FM70659 [biosynth.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3-methoxy-N-(trifluoromethyl)aniline | C8H8F3NO | CID 57222846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - High purity | EN [georganics.sk]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 349-55-3 [chemicalbook.com]

- 9. This compound CAS#: 349-55-3 [m.chemicalbook.com]

- 10. jelsciences.com [jelsciences.com]

- 11. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 13. georganics.sk [georganics.sk]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methoxy-5-(trifluoromethyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this important chemical intermediate. The methodologies for data acquisition are described, and the interpretation of the spectral data is discussed in the context of the molecule's structure.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable building block for the synthesis of a wide range of target molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. This guide provides an in-depth analysis of its spectroscopic signature, a critical component of its analytical profile.

Molecular Structure and Key Features

The structural integrity of any synthetic pathway relies on the unambiguous identification of its intermediates. The molecular structure of this compound, with its distinct substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data that follows.

Figure 1: Chemical structure of this compound. This diagram illustrates the arrangement of the methoxy, trifluoromethyl, and aniline functional groups on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 1H | Ar-H |

| 6.64 | s | 1H | Ar-H |

| 6.53 | s | 1H | Ar-H |

| 3.82 | s | 3H | -OCH₃ |

| 3.80 (broad s) | s | 2H | -NH₂ |

Data sourced from commercially available reference spectra.

Interpretation and Causality:

-

Aromatic Protons: The three aromatic protons appear as distinct singlets, a consequence of the substitution pattern which minimizes spin-spin coupling between them. The electron-donating methoxy and amino groups shield these protons, while the electron-withdrawing trifluoromethyl group deshields them, resulting in their specific chemical shifts.

-

Methoxy Protons: The sharp singlet at approximately 3.82 ppm, integrating to three protons, is a classic signature of a methoxy group attached to an aromatic ring.

-

Amine Protons: The broad singlet around 3.80 ppm is characteristic of amine protons.[5] This broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and possible chemical exchange with trace amounts of water in the deuterated solvent.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 160.4 | C-OCH₃ |

| 148.1 | C-NH₂ |

| 132.2 (q, J ≈ 32 Hz) | C-CF₃ |

| 124.0 (q, J ≈ 272 Hz) | -CF₃ |

| 106.0 | Ar-CH |

| 105.5 | Ar-CH |

| 99.8 | Ar-CH |

| 55.3 | -OCH₃ |

Data sourced from commercially available reference spectra.

Interpretation and Causality:

-

Quaternary Carbons: The carbons directly attached to the substituents (C-OCH₃, C-NH₂, C-CF₃) are readily identified. The carbon bonded to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group itself exhibits a characteristic quartet with a large coupling constant, a definitive feature for this functional group.

-

Aromatic Carbons: The protonated aromatic carbons appear in the expected upfield region for an electron-rich aromatic system.

-

Methoxy Carbon: The carbon of the methoxy group is observed at a typical chemical shift for an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality NMR data for accurate structural assignment.[6]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution to prevent line broadening in the resulting spectrum.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[7]

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to maximize its homogeneity, which is critical for obtaining sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to encompass the expected range of proton chemical shifts (typically -1 to 12 ppm).

-

Employ a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended).

-

Process the raw data using Fourier transformation and apply appropriate window functions (e.g., exponential multiplication) to enhance the S/N.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Figure 2: A generalized workflow for the acquisition and analysis of NMR data for small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the energies of molecular vibrations.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3478, 3386 | Medium | N-H stretching (asymmetric and symmetric) |

| 2942 | Medium | C-H stretching (aromatic and aliphatic) |

| 1625 | Strong | N-H bending (scissoring) |

| 1590, 1475 | Strong | C=C stretching (aromatic ring) |

| 1285 | Strong | C-O stretching (aryl ether) |

| 1165, 1125 | Very Strong | C-F stretching |

Data sourced from spectral databases.

Interpretation and Causality:

-

N-H Stretching: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The absorptions around 2942 cm⁻¹ arise from the C-H stretching vibrations of both the aromatic ring and the methyl group of the methoxy substituent.

-

N-H Bending: The strong absorption at 1625 cm⁻¹ is assigned to the in-plane bending (scissoring) vibration of the N-H bonds.

-

Aromatic C=C Stretching: The bands at 1590 and 1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching: The strong band at 1285 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration.

-

C-F Stretching: The very strong and prominent absorptions in the 1100-1200 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.[9][10] This is often one of the most intense features in the IR spectra of fluorinated organic compounds.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of this compound (C₈H₈F₃NO) is 191.0558 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z value very close to this calculated mass. In a low-resolution spectrum, a prominent peak at m/z = 191 would be expected.[11][12]

-

Key Fragmentation Patterns: Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. For this particular molecule, characteristic fragmentation pathways could include the loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at [M-15]⁺, or the loss of a formyl radical (-CHO) to give a fragment at [M-29]⁺. Cleavage of the C-CF₃ bond could also occur.

Conclusion

The collective spectroscopic data presented in this guide provides a robust and self-validating analytical profile for this compound. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environments within the molecule. The IR spectrum provides definitive evidence for the presence of the key functional groups, namely the primary amine, the aryl ether, and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic characterization is indispensable for ensuring the identity and purity of this compound in research and development applications.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2008).

- Vertex AI Search. (2025). chemistry of the trifluoromethyl group: part v.

- Vertex AI Search. (2025).

- Vertex AI Search. (1959). Infrared Spectrum and the Fundamental Frequency Assignments for Trifluoromethanethiol (CF 3 SH) - AIP Publishing.

- Vertex AI Search. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central.

- Vertex AI Search. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Science Publishing.

- Vertex AI Search. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). N-(para-Methoxybenzyl)-3-trifluoromethyl-aniline - Optional[13C NMR] - Chemical Shifts.

- Vertex AI Search. (n.d.). This compound - Chem-Impex.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2013).

- Vertex AI Search. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics.

- Vertex AI Search. (n.d.). This compound | 349-55-3 | FM70659 - Biosynth.

- Vertex AI Search. (n.d.). This compound | CAS 349-55-3 | SCBT.

- Vertex AI Search. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing).

- Vertex AI Search. (n.d.). This compound, min 98%, 10 grams.

- Vertex AI Search. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem.

- Vertex AI Search. (n.d.). This compound 98.0+%, TCI America™ | Fisher Scientific.

- Vertex AI Search. (n.d.). 3-methoxy-N-(trifluoromethyl)aniline | C8H8F3NO | CID 57222846 - PubChem.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Chem 341 Jasperse Ch.

- Vertex AI Search. (n.d.). 3-(Trifluoromethyl)aniline = 99 98-16-8 - Sigma-Aldrich.

- Vertex AI Search. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum.

- Vertex AI Search. (2011). This compound | Georganics.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 349-55-3 | FM70659 [biosynth.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. omicsonline.org [omicsonline.org]

- 5. proprep.com [proprep.com]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. scbt.com [scbt.com]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)aniline in Organic Solvents

Introduction: Understanding the Significance of Solubility for a Key Synthetic Building Block

3-Methoxy-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl group enhances the metabolic stability and lipophilicity of target compounds, making it a desirable scaffold in drug design. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers and process chemists. This knowledge underpins critical decisions in reaction solvent selection, purification strategies such as crystallization, and formulation development.

This technical guide provides a deep dive into the solubility profile of this compound. While extensive quantitative data for this specific compound is not widely published, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized by the adage "like dissolves like." The molecular structure of this compound, featuring an aromatic ring, a basic amino group, a methoxy group, and a lipophilic trifluoromethyl group, suggests a nuanced solubility profile.

-

Aniline Moiety: The core aniline structure contributes to its solubility in a broad range of organic solvents through van der Waals forces and dipole-dipole interactions.[1][2] The amino group can also act as a hydrogen bond donor, enhancing solubility in protic solvents.

-

Methoxy Group: Similar to anisole, the methoxy group is a weakly polar ether linkage that contributes to solubility in many organic solvents, including ethers and aromatic hydrocarbons.[3][4][5][6]

-

Trifluoromethyl Group: This highly fluorinated group is nonpolar and significantly increases the lipophilicity of the molecule. This suggests good solubility in nonpolar organic solvents.[7][8]

Based on these structural features, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a selection of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity of the molecule allows for favorable interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. The non-polar trifluoromethyl group also contributes to solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole and London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkage in the solute will have favorable interactions with ether solvents. |

| Alkanes | Hexane, Heptane | Low to Moderate | While the trifluoromethyl group enhances lipophilicity, the polar amino and methoxy groups will limit solubility in highly non-polar alkane solvents. |

| Aqueous | Water | Very Low | The large, non-polar aromatic ring and the trifluoromethyl group make the molecule predominantly hydrophobic, leading to poor water solubility.[1][3] |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a robust and reproducible experimental method is essential. The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent. This self-validating system ensures that the measured solubility represents a true equilibrium state.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

II. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be clearly visible to ensure that the resulting solution is saturated.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24-48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the determined concentration.

-

Causality Behind Experimental Choices:

-

Using Excess Solid: This ensures that the solvent is fully saturated with the solute at the given temperature, representing the equilibrium solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

-

Extended Equilibration Time: This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Centrifugation and Filtration: These steps are essential to remove all undissolved solid material, which would otherwise lead to an overestimation of the solubility.

-

Use of a Calibration Curve: This provides a reliable and accurate method for quantifying the concentration of the solute in the saturated solution.

Diagram of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

In case of contact: In case of skin or eye contact, rinse thoroughly with water.[1]

Conclusion

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed and robust experimental protocol, researchers and drug development professionals are well-equipped to make informed decisions regarding the use of this important synthetic intermediate. The provided methodologies and insights are designed to enhance the efficiency and success of synthetic and formulation endeavors.

References

-

Georganics. (2011). SAFETY DATA SHEET: this compound. [Link]

-

Solubility of Things. (n.d.). Anisole. [Link]

-

Solubility of Things. (n.d.). 1-Methoxy-3-methyl-benzene. [Link]

-

Solubility of Things. (n.d.). Aniline. [Link]

-

Solubility of Things. (n.d.). 1,2-bis(trifluoromethyl)benzene. [Link]

-

Sciencemadness Wiki. (2020). Anisole. [Link]

-

Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]

-

PubChem. (n.d.). Aniline. [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). [Link]

-

National Center for Biotechnology Information. (2024). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubChem. [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 6. What is Anisole used as?_Chemicalbook [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)aniline

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both established physicochemical data and detailed, field-proven protocols for its experimental determination. We will explore the theoretical underpinnings of these phase transitions, the significance of the melting point as a crucial purity indicator, and the challenges associated with determining the boiling point of thermally sensitive compounds. All methodologies are presented with an emphasis on scientific integrity, causality behind experimental choices, and adherence to authoritative standards.

Introduction: The Significance of this compound

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its molecular structure, featuring a methoxy group and a trifluoromethyl group, imparts unique properties of lipophilicity and metabolic stability to target molecules.[1][2] Consequently, it is a widely utilized intermediate in the development of high-value compounds, including spleen tyrosine kinase (Syk) inhibitors for treating autoimmune diseases and novel agrochemicals like herbicides and fungicides.[1][2][3]

For professionals in drug development and chemical synthesis, a precise understanding of the compound's physical properties is paramount. The melting and boiling points are not merely data points; they are fundamental parameters that dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and serve as primary indicators of sample purity.

Physicochemical & Thermal Properties

The fundamental physical constants for this compound are summarized below. These values are critical for laboratory handling, safety assessments, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 349-55-3 | [2][4] |

| Molecular Formula | C₈H₈F₃NO | [2][4] |

| Molecular Weight | 191.15 g/mol | [2][4] |

| Appearance | Light yellow to brown crystalline solid | [2] |

| Melting Point | 50-54 °C | [2][4] |

| Boiling Point | 242 °C (Predicted); Experimental value unconfirmed | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

Melting Point: A Key Indicator of Purity

The experimentally determined melting point of this compound is consistently reported in the range of 50-54 °C .[2][4] A sharp, narrow melting range within this window is a strong indicator of high purity.[7][8][9]

The Principle of Melting Point Depression: The presence of impurities disrupts the uniform crystalline lattice of a solid.[10][11] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to transition the substance from a solid to a liquid.[7] This phenomenon, known as melting point depression, results in two observable effects:

-

A lowering of the final melting temperature compared to the pure substance.

-

A broadening of the melting range (the difference between the temperature at which melting begins and the temperature at which it is complete).[10]

Therefore, a synthesized batch of this compound exhibiting a melting range of 47-51 °C would be considered impure, signaling the need for further purification, such as recrystallization.

Boiling Point: Experimental Challenges and Predicted Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] While a predicted boiling point for this compound is 242 °C at 760 mmHg , it is critical to note that many chemical suppliers do not list an experimental value, and some explicitly state it is "not available".[5][6][13]

This lack of a confirmed experimental value suggests potential thermal instability. Anilines, particularly those with electron-withdrawing groups like trifluoromethyl, can be susceptible to decomposition at elevated temperatures. Heating near the boiling point may trigger side reactions or polymerization, which can generate hazardous fumes, including toxic gases like hydrogen fluoride.[14] Researchers have documented unexpected incidents, such as trimerization and gas evolution, when heating other trifluoromethylanilines.[15]

Expert Insight: Given the high predicted boiling point and the potential for thermal decomposition, vacuum distillation would be the preferred method for purification over atmospheric distillation. For routine characterization, a micro-boiling point determination is recommended to minimize sample volume and heating time, thereby reducing the risk of decomposition.

Experimental Protocols for Thermal Analysis

The following protocols are designed to be self-validating systems for the accurate determination of melting and boiling points.

Protocol: Melting Point Determination via Capillary Method

This method adheres to the principles outlined in standard methodologies like ASTM E324 for determining the melting range of crystalline organic chemicals.[8][9]

Causality: The capillary method provides a slow, controlled heating environment, allowing for precise observation of the phase transition. Using a calibrated thermometer and a controlled ramp rate is essential for accuracy and reproducibility.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column 2-4 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-15 °C/minute) to find an approximate range. Allow the apparatus to cool to at least 15 °C below this approximate point.

-

Accurate Determination: Insert a new sample. Heat rapidly to within 15 °C of the expected melting point (approx. 52 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid is observed.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting range is reported as T₁ - T₂. For a pure sample, this should be a narrow range (e.g., 51-52.5 °C).

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Micro-Boiling Point Determination

This micro-method is ideal for determining the boiling point of small sample quantities and for substances with high boiling points where prolonged heating is undesirable.[16][17]

Causality: The principle relies on vapor pressure. As the liquid is heated, the air and sample vapor trapped in the inverted capillary expand and exit as bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling slightly, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. This moment corresponds to the boiling point.[17]

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 10 x 75 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Take a melting point capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

-

-

Heating:

-

Observation & Recording:

-

Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure is high and the temperature is at or slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the bubble stream. The moment the bubbles stop and the liquid is drawn up into the capillary tube, record the temperature. This is the boiling point.

-

-

Verification: Allow the apparatus to cool further. A second determination can often be made as the oil reheats slightly from the hotter parts of the tube, expelling the liquid and allowing for a repeat of the cooling observation.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Thiele Tube Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is a well-established and reliable parameter, falling within the 50-54 °C range, and serves as an excellent benchmark for purity assessment. Conversely, its boiling point is less defined experimentally, with a predicted value of 242 °C that should be approached with caution due to the potential for thermal decomposition. For purification, vacuum distillation is strongly recommended over atmospheric methods. The protocols detailed in this guide provide robust, reliable methods for the empirical verification of these critical physicochemical properties, empowering researchers to ensure the quality and integrity of this vital chemical intermediate.

References

-

Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

IBChem. (n.d.). Melting point depression. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

ASTM International. (2018). Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) (D87-09R18). Retrieved from [Link]

-

Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-18(2023)). Retrieved from [Link]

-

Scribd. (n.d.). Astm D87. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

-

YouTube. (2020, September 17). CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. Retrieved from [Link]

-

ResearchGate. (2015, August 7). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]

-

LeYan Reagents. (n.d.). CAS: 349-55-3. Retrieved from [Link]

-

Georganics. (2011, February 19). This compound. Retrieved from [Link]

Sources

- 1. chymist.com [chymist.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-甲氧基-5-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-メトキシ-5-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 349-55-3 [m.chemicalbook.com]

- 6. file.leyan.com [file.leyan.com]

- 7. mt.com [mt.com]

- 8. infinitalab.com [infinitalab.com]

- 9. store.astm.org [store.astm.org]

- 10. grokipedia.com [grokipedia.com]

- 11. ibchem.com [ibchem.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. georganics.sk [georganics.sk]

- 14. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemconnections.org [chemconnections.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. timstar.co.uk [timstar.co.uk]

- 19. researchgate.net [researchgate.net]

A Toxicological and Safety Assessment of 3-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block with a Complex Profile

3-Methoxy-5-(trifluoromethyl)aniline, identified by CAS Number 349-55-3, is a substituted aniline that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique structure, featuring a methoxy group and a trifluoromethyl group on the aniline backbone, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] For instance, it has been utilized in the synthesis of novel spleen tyrosine kinase (Syk) inhibitors, highlighting its relevance in drug discovery.[4]

The trifluoromethyl (-CF3) group is particularly significant; it is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are often desirable properties in drug candidates.[5][6][7] However, the presence of both the aniline amine group and the electron-withdrawing -CF3 group also necessitates a thorough evaluation of its toxicological profile. Aniline and its derivatives are a class of compounds known for a range of toxic effects, most notably hematotoxicity.[8][9]

This technical guide provides an in-depth analysis of the known and predicted toxicological properties of this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering insights into its safety profile, potential hazards, and the scientific rationale behind recommended safety protocols. While comprehensive toxicological data for this specific molecule are not publicly available, this guide synthesizes information from its Safety Data Sheets (SDS), extrapolates from data on structurally similar trifluoromethylated anilines, and details the standard methodologies for its toxicological evaluation.

Physicochemical and Chemical Identity

A foundational understanding of a compound's physical and chemical properties is essential for safe handling and for predicting its biological behavior.

| Property | Value | Source(s) |

| CAS Number | 349-55-3 | [10] |

| Molecular Formula | C₈H₈F₃NO | [10] |

| Molecular Weight | 191.15 g/mol | [10] |

| Appearance | Solid (powder to crystal) | [4][11] |

| Melting Point | 50-52 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [12] |

| Synonyms | 3-Amino-5-methoxybenzotrifluoride; 5-Methoxy-α,α,α-trifluoro-m-toluidine | [3][12] |

Non-Clinical Toxicology Profile

The toxicological properties of this compound have not been fully investigated.[13] The following sections summarize the known hazards based on available safety data and provide a predictive assessment based on the toxicology of analogous compounds.

Acute Toxicity

This compound is classified as harmful by multiple routes of exposure.[12] The primary hazards are associated with ingestion, dermal contact, and inhalation.

| Hazard Classification | GHS Category | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [12] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [13][14] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [12] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [12] |

Expert Insight: The acute toxicity profile is typical for many substituted anilines. The primary concerns for laboratory personnel are immediate irritation to the skin, eyes, and respiratory tract upon contact. The systemic "harmful" classification suggests that significant absorption can occur through all major routes of exposure, leading to potential systemic effects.

Predicted Metabolism and Mechanism of Toxicity

Direct metabolic studies on this compound are not available in the public domain. However, extensive research on other trifluoromethylanilines and substituted anilines allows for a scientifically grounded prediction of its metabolic fate and toxic mechanism.

The metabolism of anilines is a critical determinant of their toxicity. The parent compound is often less toxic than its metabolites. Key metabolic pathways for related compounds include:

-

N-Acetylation: The amino group can be acetylated, which is generally a detoxification pathway.[15]

-

Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. This can be a step towards detoxification and excretion, but can also create reactive intermediates.[16]

-

N-Oxidation: This is a critical bioactivation step for anilines, leading to the formation of phenylhydroxylamines and nitrosoarenes. These metabolites are potent oxidants capable of oxidizing hemoglobin, leading to methemoglobinemia.

-

Conjugation: Hydroxylated metabolites and the N-glucuronide of the parent amine can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[15][16]

The presence of the electron-withdrawing -CF3 group generally makes aromatic compounds more resistant to metabolic degradation.[6] However, studies on 4-trifluoromethoxyaniline show that ring hydroxylation and subsequent sulfation are major metabolic routes.[17]

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathways for this compound.

The primary toxicological concern for substituted anilines is hematotoxicity , specifically methemoglobinemia . This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen. This leads to cyanosis, fatigue, dizziness, and headache.[16] This process is initiated by the N-oxidation of the aniline to reactive metabolites.

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of this compound. However, data from related compounds can provide valuable context.

-

Genotoxicity: Many aniline derivatives have shown genotoxic potential.[18] A study on the closely related isomer, 4-trifluoromethylaniline (TFMA), found that it was mutagenic in bacterial assays (in vitro) but was not genotoxic in multiple in vivo assays (DNA adducts, DNA strand breaks).[12] The authors concluded that TFMA is unlikely to be a genotoxic carcinogen.[12] This discrepancy between in vitro and in vivo results is common for aromatic amines and highlights the importance of comprehensive testing. It is plausible that this compound could show mutagenic potential in an Ames test, particularly with metabolic activation.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified aniline as Group 2A, "probably carcinogenic to humans." The risk for substituted anilines varies greatly depending on the nature and position of the substituents. Without long-term animal studies, the carcinogenic potential of this compound remains unknown.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a standard battery of toxicological tests would be required. The following sections detail the methodologies for key acute toxicity and genotoxicity assays, based on internationally recognized OECD guidelines.

Workflow for Initial Hazard Assessment

Caption: Standard workflow for initial toxicological hazard assessment.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a GHS toxicity category based on mortality.[19][20][21] It avoids calculating a precise LD50, focusing instead on classification, thereby reducing animal usage.

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species. Females are generally considered slightly more sensitive.[21]

-

Housing and Fasting: Animals are caged individually and fasted overnight (food, but not water) prior to dosing.[22]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle should be aqueous unless the substance's properties dictate otherwise (e.g., oil). The volume should generally not exceed 1 mL/100g body weight.[20]

-

Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information. If no information is available, 300 mg/kg is often chosen.[22]

-

Procedure:

-

A group of 3 animals is dosed at the starting dose.

-

If mortality occurs: The outcome determines the next step. If 2 or 3 animals die, the test is repeated at the next lower dose level. If one animal dies, the test is repeated at the same dose level with 3 more animals.

-

If no mortality occurs: The test is repeated at the next higher dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.[19]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal & Eye Irritation/Corrosion (OECD Guidelines 404 & 405)

Principle: These tests assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes, respectively.[2][23][24][25] A tiered approach, starting with in vitro methods, is strongly recommended to minimize animal testing.[4]

Methodology (In Vivo):

-

Animal Selection: Healthy young adult albino rabbits are used for both tests.[26][27]

-

Dermal Irritation (OECD 404):

-

A single dose (0.5 g for solids) is applied to a small patch (~6 cm²) of shaved skin.[23]

-

The patch is covered with a gauze dressing for a 4-hour exposure period.[27]

-

After exposure, the substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days to assess reversibility.[23]

-

-

Eye Irritation (OECD 405):

-

A single dose (e.g., 0.1 mL or equivalent weight of solid) is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[24]

-

The eye is examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours, and observed for up to 21 days if effects persist.[26]

-

Use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[3]

-

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

Principle: This in vitro assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations and frameshifts).[11][28] A positive test indicates the substance is a mutagen.